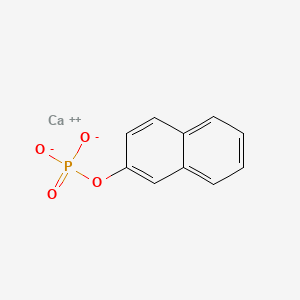

Calcium naphthalen-2-yl phosphate

Description

Contextualization within Organophosphorus Chemistry and Naphthalene (B1677914) Derivatives

Organophosphorus chemistry, a field dedicated to the study of carbon-phosphorus bonds, is fundamental to understanding the properties and reactivity of calcium naphthalen-2-yl phosphate (B84403). researchgate.net These compounds are characterized by the presence of a phosphorus atom, often in the +3 or +5 oxidation state, bonded to organic substituents. youtube.com The phosphorus-oxygen bond in phosphate esters, such as in calcium naphthalen-2-yl phosphate, is a key functional group that dictates much of its chemical behavior. youtube.com The formation of the strong P=O bond is often a significant driving force in reactions involving organophosphorus compounds. youtube.com

Simultaneously, the presence of the naphthalene group firmly roots this compound in the chemistry of polycyclic aromatic hydrocarbons (PAHs). mdpi.com Naphthalene, the simplest PAH, is a bicyclic aromatic system that imparts specific electronic and steric properties to the molecule. mdpi.com The fusion of these two chemical domains—the versatile reactivity of organophosphorus compounds and the unique characteristics of naphthalene derivatives—gives rise to a molecule with a distinct set of attributes. researchgate.netacs.org

Significance and Emerging Research Frontiers

The significance of this compound lies in its potential utility across various scientific disciplines. While research is still in its early stages, the inherent properties of its constituent parts suggest several promising avenues of exploration. For instance, organophosphate compounds are known for their biological activity, and naphthalene derivatives have been investigated for their optical and electronic properties.

Emerging research is beginning to explore the synthesis of novel organophosphorus compounds and their potential applications. nih.gov The development of new synthetic protocols is a key area of focus, aiming to create more efficient and sustainable methods for producing these valuable molecules. nih.gov Furthermore, the unique structure of this compound makes it a candidate for investigation in materials science, potentially as a component in novel polymers or as a precursor for specialized calcium phosphate materials.

Interdisciplinary Relevance in Chemical Sciences and Materials Engineering

The study of this compound extends beyond traditional organic and inorganic chemistry, finding relevance in the interdisciplinary fields of chemical sciences and materials engineering. The synthesis and characterization of such compounds contribute to the broader understanding of chemical bonding and reactivity. researchgate.net

In materials engineering, calcium phosphate-based materials are of significant interest due to their biocompatibility and use in biomedical applications. nih.govnih.gov While research has largely focused on inorganic calcium phosphates, the incorporation of organic moieties like the naphthalen-2-yl group could lead to the development of hybrid materials with tailored properties. These materials could potentially offer enhanced processability, solubility in organic media, or specific interactions with other organic molecules, opening up new possibilities for advanced materials design. The study of how organic components influence the formation and properties of calcium phosphate precipitates is an active area of research. researchgate.net

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| CAS Number | 305808-24-6 |

| Molecular Formula | C10H7CaO4P |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71436-98-1 |

|---|---|

Molecular Formula |

C10H7CaO4P |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

calcium;naphthalen-2-yl phosphate |

InChI |

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |

InChI Key |

MPIBXADBMJKANU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |

Related CAS |

13095-41-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Calcium Naphthalen 2 Yl Phosphate

Direct Synthesis Approaches for Calcium Naphthalen-2-yl Phosphate (B84403)

The formation of the final calcium salt from its precursor can be achieved through various methodologies, which are detailed below.

Precipitation Techniques from Aqueous Solutions

Aqueous precipitation is the most common and straightforward method for synthesizing insoluble calcium salts like calcium naphthalen-2-yl phosphate. This technique relies on the reaction between a water-soluble naphthalen-2-yl phosphate salt and a soluble calcium salt in an aqueous environment, leading to the precipitation of the target compound.

The typical procedure involves the dropwise addition of a calcium chloride (CaCl₂) solution to a stirred aqueous solution of sodium naphthalen-2-yl phosphate. The formation of a white precipitate indicates the formation of this compound. Key parameters that influence the yield and particle characteristics of the precipitate include pH, temperature, reactant concentrations, and the rate of addition. The pH of the reaction solution is particularly critical, as it affects the protonation state of the phosphate group and the solubility of the resulting calcium salt. The precipitate is subsequently isolated by filtration, washed with deionized water to remove soluble by-products like sodium chloride, and dried.

A generalized reaction scheme is as follows:

2 C₁₀H₇OPO₃Na₂ (aq) + CaCl₂ (aq) → Ca(C₁₀H₇OPO₃)₂ (s) + 2 NaCl (aq)

Table 1: Representative Parameters for Aqueous Precipitation of this compound

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | ||

| Phosphate Source | Sodium naphthalen-2-yl phosphate | Provides the naphthalen-2-yl phosphate anion |

| Calcium Source | Calcium chloride (CaCl₂) | Provides the Ca²⁺ cation |

| Reaction Conditions | ||

| Solvent | Deionized Water | Medium for dissolution and reaction |

| Temperature | 25-50 °C | Influences reaction rate and precipitate morphology |

| pH | 7.0 - 9.0 | Controls phosphate speciation and product solubility |

| Stirring | Continuous mechanical stirring | Ensures homogeneity and uniform particle growth |

| Procedure | ||

| Post-Reaction | Aging in mother liquor (1-2 hours) | Can improve crystallinity and particle size |

| Isolation | Vacuum filtration | Separation of solid product from the solution |

| Washing | Deionized water, followed by ethanol | Removes soluble impurities |

| Drying | 50-60 °C in a vacuum oven | Removes residual solvent |

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures. While more common for inorganic materials like hydroxyapatite (B223615), this solvent-free method can theoretically be applied to the synthesis of stable organophosphate salts. nih.gov This pathway would typically involve intimately mixing a powdered, thermally stable naphthalen-2-yl phosphate precursor, such as naphthalen-2-yl dihydrogen phosphate, with a calcium source like calcium oxide (CaO) or calcium carbonate (CaCO₃).

The mixture is then heated in a furnace to a high temperature, allowing for the diffusion of ions and subsequent reaction to form the desired this compound. The reaction temperature and duration are critical parameters that must be carefully controlled to achieve the desired product phase without causing thermal decomposition of the organic naphthyl moiety.

A potential reaction could be:

2 C₁₀H₇OPO₃H₂ (s) + CaO (s) → Ca(C₁₀H₇OPO₃)₂ (s) + H₂O (g)

This method often requires significant energy input and may lead to products with lower purity or mixed phases compared to precipitation methods.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal syntheses are techniques that employ water or other solvents, respectively, as the reaction medium under conditions of high temperature and pressure within a sealed vessel, such as an autoclave. These methods are particularly effective for producing highly crystalline materials. For the synthesis of this compound, a mixture of a calcium precursor and a naphthalen-2-yl phosphate precursor would be placed in the autoclave with water.

The vessel is then heated, increasing the pressure and the solubility of the reactants, which facilitates the reaction and the growth of well-defined crystals upon cooling. The properties of the final product, such as crystal size and morphology, can be tuned by adjusting parameters like temperature, reaction time, and the presence of additives or surfactants. This method is advantageous for obtaining materials with high crystallinity, which may be difficult to achieve through simple precipitation.

Enzyme-Assisted and Biomimetic Synthesis Principles

Biomimetic synthesis strategies aim to replicate natural biomineralization processes. rsc.orgnih.gov An enzyme-assisted approach for this compound could utilize an enzyme like alkaline phosphatase (ALP). ALP is known to catalyze the hydrolysis of phosphate esters, releasing phosphate ions into the solution. rsc.org

In this approach, a soluble substrate, such as a monophosphorylated naphthalen-2-yl ester, would be dissolved in a buffered solution containing calcium ions (e.g., from CaCl₂). The introduction of alkaline phosphatase would then catalyze the cleavage of the ester bond, leading to a localized increase in the concentration of naphthalen-2-yl phosphate anions. This supersaturation would then induce the controlled precipitation of this compound, potentially with unique morphological or crystalline properties influenced by the enzymatic process. This method offers a green, low-temperature route to the desired product, mimicking biological apatite formation. nih.gov

Precursor Chemistry and Phosphorylation Strategies

The successful synthesis of the final calcium salt is critically dependent on the availability of a high-purity naphthalen-2-yl phosphate precursor.

Synthesis of Naphthalen-2-yl Phosphate Precursors

The primary precursor for the synthesis of this compound is naphthalen-2-yl phosphate itself, often used in the form of a water-soluble salt. The synthesis of this precursor begins with 2-naphthol (B1666908) (also known as β-naphthol).

The most direct method for phosphorylating 2-naphthol is through reaction with a suitable phosphorylating agent. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation. nih.govnih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the hydrochloric acid (HCl) by-product.

The initial reaction of 2-naphthol with phosphorus oxychloride yields a dichlorophosphate (B8581778) intermediate, which is then hydrolyzed under controlled conditions to produce naphthalen-2-yl dihydrogen phosphate.

Step 1: Phosphorylation C₁₀H₇OH + POCl₃ → C₁₀H₇OPOCl₂ + HCl

Step 2: Hydrolysis C₁₀H₇OPOCl₂ + 2 H₂O → C₁₀H₇OPO₃H₂ + 2 HCl

To prepare the water-soluble salt required for the precipitation reaction (Section 2.1.1), the resulting naphthalen-2-yl dihydrogen phosphate is neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to form the disodium (B8443419) salt, sodium naphthalen-2-yl phosphate. The salt can then be isolated or used directly in solution for the subsequent reaction with a calcium salt.

Table 2: Reagents for the Synthesis of Sodium Naphthalen-2-yl Phosphate Precursor

| Reagent | Formula | Role |

|---|---|---|

| Starting Material | 2-Naphthol | Provides the naphthalen-2-yl moiety |

| Phosphorylating Agent | Phosphorus oxychloride | Source of the phosphate group |

| Base/Catalyst | Pyridine or Triethylamine | HCl scavenger and catalyst |

| Neutralizing Agent | Sodium hydroxide | Forms the soluble sodium salt |

| Solvent | Anhydrous aprotic solvent (e.g., Dioxane, THF) | Reaction medium for phosphorylation |

Calcium Salt Formation and Counterion Exchange Methodologies

The synthesis of this compound can be approached through several general and reliable methods common in inorganic and organic salt formation. These typically involve the initial preparation of a soluble form of naphthalen-2-yl phosphate, followed by the introduction of a calcium source.

One of the most straightforward methods is direct precipitation . This involves the reaction of a soluble naphthalen-2-yl phosphate salt, such as the disodium or dipotassium (B57713) salt, with a soluble calcium salt, like calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), in an aqueous solution. The much lower solubility of this compound compared to the starting salts drives the precipitation of the desired product out of the solution. The general reaction can be represented as:

Na₂(C₁₀H₇O₄P) + CaCl₂ → Ca(C₁₀H₇O₄P)↓ + 2 NaCl

The purity of the final product is influenced by factors such as the concentration of the reactants, the reaction temperature, and the pH of the solution. For instance, in the synthesis of other organic calcium salts like 2-substituted calcium malonates, careful control of pH is crucial for maximizing the yield and purity of the precipitated product. google.com The resulting precipitate is then typically isolated by filtration, washed with deionized water to remove soluble byproducts, and dried.

Another important strategy is counterion exchange , which can be particularly useful when direct precipitation is not efficient or when a higher purity product is desired. This method can be performed using ion-exchange resins. A solution containing a soluble salt of naphthalen-2-yl phosphate (e.g., the sodium salt) is passed through a column packed with a cation-exchange resin that has been pre-loaded with calcium ions. As the solution passes through the resin, the sodium ions are exchanged for calcium ions, resulting in a solution of this compound. Subsequent removal of the solvent yields the solid product.

Furthermore, the synthesis can be conceptualized from the reaction of naphthalen-2-ol with a phosphorylating agent, followed by neutralization and salt formation. For example, naphthalen-2-ol can be reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) to form the corresponding dichlorophosphate, which is then hydrolyzed to naphthalen-2-yl phosphoric acid. Neutralization with a suitable base, such as sodium hydroxide, would yield the disodium salt. This can then be converted to the calcium salt as described above. This multi-step approach offers flexibility in terms of purification at intermediate stages.

The table below summarizes the key aspects of these synthetic methodologies.

| Methodology | Description | Key Parameters | Advantages | Disadvantages |

| Direct Precipitation | Reaction of a soluble naphthalen-2-yl phosphate salt with a soluble calcium salt in a solution. | Reactant concentration, temperature, pH. | Simple, scalable, and cost-effective. | Potential for co-precipitation of impurities. |

| Counterion Exchange | Use of a cation-exchange resin loaded with calcium ions to replace the counterion of a soluble naphthalen-2-yl phosphate salt. | Flow rate, resin capacity, eluent concentration. | High purity of the final product. | More complex and potentially more expensive. |

| Multi-step Synthesis | Formation of naphthalen-2-yl phosphoric acid from naphthalen-2-ol, followed by neutralization and salt formation. | Control over each reaction step, purification of intermediates. | High control over product quality. | More steps involved, potentially lower overall yield. |

Derivatization and Analog Synthesis of Naphthalen-2-yl Phosphate Calcium Complexes

The derivatization of this compound can be approached by modifying either the naphthalene (B1677914) ring or the phosphate group. These modifications can lead to the synthesis of a wide range of analogs with potentially altered physicochemical properties.

Structural Modifications on the Naphthalene Moiety

Modifications on the naphthalene ring are typically carried out on the precursor molecule, naphthalen-2-ol, before the phosphorylation step. The reactivity of the naphthalene ring allows for various electrophilic substitution reactions. For example, halogenation (bromination, chlorination), nitration, and Friedel-Crafts alkylation and acylation can be performed on naphthalen-2-ol to introduce a variety of functional groups at different positions on the ring. The directing effects of the hydroxyl group will primarily influence the position of substitution.

Subsequent phosphorylation of these derivatized naphthalen-2-ols and conversion to their calcium salts would yield a library of analogs with modified aromatic moieties. The introduction of different functional groups can significantly impact properties such as solubility, thermal stability, and biological activity.

The following table provides examples of potential derivatization reactions on the naphthalene moiety starting from naphthalen-2-ol.

| Reaction Type | Reagents | Potential Products (Precursors to Phosphate Analogs) |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo-naphthalen-2-ols, Chloro-naphthalen-2-ols |

| Nitration | HNO₃/H₂SO₄ | Nitro-naphthalen-2-ols |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | Alkyl-naphthalen-2-ols |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-naphthalen-2-ols |

Phosphate Group Functionalization

Functionalization of the phosphate group in aryl phosphates can lead to the formation of phosphate esters or amides. Starting from naphthalen-2-yl dichlorophosphate (the intermediate in the phosphorylation of naphthalen-2-ol with POCl₃), reaction with alcohols or amines can yield the corresponding phosphate diesters or diamides.

For instance, reacting naphthalen-2-yl dichlorophosphate with two equivalents of an alcohol (R-OH) would produce a naphthalen-2-yl dialkyl phosphate. Similarly, reaction with a primary or secondary amine would yield the corresponding phosphorodiamidate. These derivatized phosphate esters and amides would not form simple calcium salts in the same manner as the parent phosphate monoester, but would rather exist as neutral complexes or require further modification to introduce a charge for calcium salt formation.

Investigation of Polymorphism and Hydration States

The crystalline structure of solid-state compounds can exist in different forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Additionally, inorganic salts can often incorporate water molecules into their crystal lattice to form hydrates.

For this compound, it is conceivable that different polymorphs could be obtained by varying the crystallization conditions, such as the solvent system, temperature, and rate of cooling. For example, studies on other calcium phosphate materials have shown that factors like pH and the presence of certain ions can influence the crystalline phase that is formed.

The hydration state of this compound would depend on the conditions under which it is precipitated and dried. The number of water molecules of hydration can be determined using techniques such as thermogravimetric analysis (TGA), which measures the change in mass of a sample as it is heated, and differential scanning calorimetry (DSC), which detects heat flow associated with phase transitions, including dehydration. The presence of water of hydration can significantly affect the stability and handling of the compound.

The investigation of polymorphism and hydration is crucial for understanding the material properties of this compound and for ensuring the reproducibility of its synthesis and applications.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

This compound, also known as beta-naphthyl phosphate calcium salt, is identified by the CAS number 305808-24-6. It serves as a substrate for enzymes like alkaline phosphatase, where its hydrolysis leads to the formation of a product that can be detected colorimetrically, aiding in the visualization of enzyme activity in histochemical staining.

However, a deep dive into its fundamental chemical structure through advanced analytical techniques, as specified in the requested outline, could not be completed. The required experimental data from methods such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Diffraction (XRD) for this specific compound are not published in accessible scientific journals or databases.

While extensive information is available for the related isomer, calcium naphthalen-1-yl phosphate, including detailed crystal structure data, this information cannot be extrapolated to accurately describe the 2-naphthyl isomer due to the different substitution pattern on the naphthalene ring, which significantly influences the molecule's electronic and steric properties.

Consequently, the generation of a detailed scientific article focusing solely on the advanced characterization and structural elucidation of this compound, as per the provided outline, is not feasible at this time. The absence of primary research data precludes a scientifically accurate and informative discussion on its specific spectroscopic and crystallographic features.

Advanced Characterization and Structural Elucidation of Calcium Naphthalen 2 Yl Phosphate

Crystallographic and Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Particle Size

The morphology and particle dimensions of calcium naphthalen-2-yl phosphate (B84403) are pivotal to its physicochemical behavior. High-resolution imaging through Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) is essential for a detailed characterization of these features. researchgate.netsemanticscholar.org

TEM offers a higher resolution, enabling the examination of the internal structure, primary particle size, and crystallinity. researchgate.netnih.gov TEM micrographs can distinguish individual nanocrystals within larger agglomerations, providing data on crystallite size. Furthermore, selected area electron diffraction (SAED) patterns obtained via TEM can confirm the crystalline nature of the material and provide information about its lattice structure.

A hypothetical analysis of a synthesized batch of calcium naphthalen-2-yl phosphate might yield the following morphological characteristics:

| Parameter | Observation | Method |

| Overall Morphology | Agglomerates of plate-like structures | SEM |

| Surface Texture | Smooth with some visible layering | SEM |

| Primary Particle Shape | Irregular platelets | TEM |

| Average Particle Size (Agglomerates) | 5 - 15 µm | SEM |

| Average Crystallite Size | 50 - 200 nm | TEM |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS), often integrated with SEM or TEM, is a critical technique for determining the elemental composition and distribution within a sample. jeol.commyscope.training The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then analyzed to identify the elements present. youtube.com

For this compound, EDS analysis is employed to confirm the presence and relative abundance of its constituent elements: Calcium (Ca), Phosphorus (P), Oxygen (O), and Carbon (C). The technique is also instrumental in identifying any elemental impurities that may have been introduced during synthesis. EDS elemental mapping visually demonstrates the spatial distribution of each element. jeol.comrsc.org In a pure, homogeneous sample, the maps for Ca, P, O, and C are expected to show a uniform distribution, confirming the successful formation of the target compound.

A representative EDS analysis for a purified sample of this compound would be expected to confirm the presence of the key elements, as shown in the table below.

| Element | Expected Presence | Purpose of Analysis |

| Carbon (C) | Yes | Confirms the naphthalen-2-yl organic moiety |

| Oxygen (O) | Yes | Present in the phosphate group |

| Phosphorus (P) | Yes | Confirms the phosphate group |

| Calcium (Ca) | Yes | Confirms the presence of the calcium cation |

Thermal Analysis and Stability Investigations

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique used to measure the thermal stability and decomposition profile of materials by monitoring mass changes as a function of temperature.

A hypothetical TGA profile for this compound is detailed in the following table:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 30 - 150 °C | ~1-2% | Loss of physisorbed water and/or volatile solvents. |

| 350 - 550 °C | ~40-50% | Major decomposition of the naphthalen-2-yl organic moiety. |

| > 550 °C | - | Stable inorganic residue (Calcium Phosphate). researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like phase transitions. nih.govtudelft.nl

When analyzing this compound, a DSC thermogram can identify various transitions. nih.gov Endothermic peaks typically signify melting, dehydration, or other phase changes, while exothermic peaks can indicate crystallization or decomposition. mdpi.comucm.es By comparing the thermal events observed in DSC with the mass loss stages from TGA, a comprehensive understanding of the material's thermal behavior can be established. For example, an exothermic peak in the DSC curve that coincides with a major mass loss in the TGA curve would strongly suggest that the decomposition process is exothermic.

The following table presents potential thermal events for this compound as would be detected by DSC:

| Temperature (°C) | Peak Type | Associated Process |

| ~250 °C | Endotherm | Possible solid-solid phase transition or melting. |

| ~450 °C | Exotherm | Onset of oxidative decomposition, correlating with TGA mass loss. |

Computational and Theoretical Investigations of Calcium Naphthalen 2 Yl Phosphate

Molecular Structure and Conformational Analysis

The molecular structure and conformational possibilities of naphthalen-2-yl phosphate (B84403) are primarily dictated by the rotational freedom around the P-O-C bridge that connects the phosphate head to the naphthalene (B1677914) ring system. Computational methods are essential tools for exploring these conformational landscapes and determining the most stable geometric arrangements.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like naphthalen-2-yl phosphate, DFT calculations can predict optimized geometries, bond lengths, bond angles, and electronic properties.

DFT studies on similar aromatic phosphate esters, such as phenyl phosphate, provide a basis for predicting the structural parameters of the naphthalen-2-yl phosphate anion. researchgate.net The naphthalene backbone itself is a rigid, planar structure. nih.gov The primary conformational flexibility arises from the rotation around the C-O and O-P bonds. DFT calculations would likely reveal several low-energy conformations, with the most stable conformer determined by a balance of steric hindrance and electronic effects between the bulky naphthalene group and the phosphate moiety. The naphthalene group's orientation relative to the phosphate group would be a key structural feature. researchgate.net

Table 1: Predicted Bond Lengths and Angles for Naphthalen-2-yl Phosphate Anion (Exemplary Data from DFT Calculations on Analogous Aromatic Phosphates)

| Parameter | Predicted Value Range |

| P-O (ester) bond length | 1.60 - 1.65 Å |

| P-O (non-bridging) bond length | 1.48 - 1.55 Å |

| C-O (ester) bond length | 1.35 - 1.45 Å |

| O-P-O bond angle | 105 - 115° |

| C-O-P bond angle | 118 - 125° |

Note: These values are illustrative and based on data from similar compounds. Actual values for naphthalen-2-yl phosphate would require specific DFT calculations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamic behavior of molecules over time. While DFT provides a static, optimized picture, MD simulations can reveal how the molecule behaves in a solution, for instance. For naphthalen-2-yl phosphate, MD simulations could model the rotation around the P-O-C linkage and the flexibility of the phosphate group's protons in different environments. libretexts.orgchemistrysteps.com

These simulations would likely show that the naphthalene group can adopt various orientations relative to the phosphate head, with certain conformations being more statistically probable due to lower potential energy. libretexts.org The interactions with solvent molecules would also play a significant role in determining the preferred conformations.

Reactivity and Reaction Mechanism Prediction

Theoretical studies are instrumental in predicting the reactivity of molecules and elucidating the pathways of chemical reactions. For calcium naphthalen-2-yl phosphate, key reactions of interest would be hydrolysis of the phosphate ester and its coordination with calcium ions.

The hydrolysis of phosphate esters is a fundamental reaction in chemistry and biology. researchgate.netacs.org Theoretical studies on the hydrolysis of other aromatic phosphate esters, like p-nitrophenyl phosphate, have shown that the reaction mechanism can be complex, often proceeding through a pentacoordinate intermediate or a concerted transition state. frontiersin.org The pH of the environment significantly influences the reaction, as it determines the protonation state of the phosphate group. nih.gov

For naphthalen-2-yl phosphate, computational models could predict the energy barriers for different hydrolysis pathways, identifying the most likely mechanism under various conditions. The leaving group ability of the naphthoxide ion would be a critical factor, and DFT calculations could quantify this. frontiersin.org The presence of a calcium ion could also influence the hydrolysis rate by acting as a Lewis acid catalyst, stabilizing the transition state. hw.ac.uk

The interaction between the naphthalen-2-yl phosphate anion and a calcium ion is a classic example of coordination chemistry. Calcium ions are known to form complexes with phosphate groups. nih.govacs.org Computational modeling can provide detailed insights into the geometry and stability of these complexes.

DFT and MD simulations can be used to model the coordination of one or more naphthalen-2-yl phosphate anions to a central calcium ion. These models would likely show the calcium ion interacting with the negatively charged oxygen atoms of the phosphate group. mdpi.com The number of phosphate ligands and their arrangement around the calcium ion would depend on factors like concentration and the presence of other competing ligands (e.g., water molecules).

Table 2: Potential Coordination Modes of Naphthalen-2-yl Phosphate with Calcium Ions (Hypothetical)

| Coordination Mode | Description |

| Monodentate | The calcium ion is coordinated to a single oxygen atom of the phosphate group. |

| Bidentate Chelation | The calcium ion is coordinated to two oxygen atoms of the same phosphate group. |

| Bridging | The phosphate group bridges two calcium ions. |

Intermolecular Interactions and Self-Assembly Modeling

The interplay of intermolecular forces can lead to the spontaneous organization of molecules into larger, ordered structures. For this compound, both the aromatic naphthalene rings and the ionic phosphate groups would contribute to these interactions.

Computational modeling can be used to study the potential for self-assembly. The hydrophobic naphthalene rings could drive aggregation through π-π stacking interactions, a common phenomenon in aromatic systems. mdpi.com Simultaneously, the ionic interactions between the calcium ions and the phosphate groups would lead to the formation of salt bridges, creating a network structure.

MD simulations would be particularly useful in this context, as they can model the behavior of many molecules at once, revealing how they might arrange themselves into micelles, bilayers, or other supramolecular structures in an aqueous environment. The balance between the hydrophobic interactions of the naphthalene tails and the hydrophilic interactions of the calcium phosphate heads would be the determining factor for the type of self-assembled structure formed. nih.govacs.org

Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular interactions are the non-covalent forces that dictate the arrangement of molecules in the solid state, influencing properties such as solubility, crystal packing, and morphology. For this compound, these interactions would primarily involve hydrogen bonding and π-π stacking.

Hydrogen Bonding: Hydrogen bonds would be expected to form between the phosphate groups of adjacent molecules and with any water molecules present in the crystal lattice. These interactions are crucial for stabilizing the crystal structure. In a detailed study of the related compound, calcium 1-naphthyl phosphate trihydrate, X-ray diffraction analysis revealed that neighboring phosphate groups are linked by hydrogen bonds between two oxygen atoms. montana.edu Furthermore, the calcium ion is coordinated to oxygen atoms from both the phosphate groups and surrounding water molecules, forming a distorted pentagonal bipyramid geometry. montana.edu

Predicting Self-Assembly Behavior in Solution and Solid States

Self-assembly is the spontaneous organization of molecules into ordered structures. Predicting this behavior for this compound would involve computational modeling of the interplay between the various intermolecular forces.

In Solution: In an aqueous environment, the self-assembly would be governed by a balance of forces including the hydrophobic effect driving the aggregation of the naphthalene moieties and the electrostatic interactions of the charged calcium and phosphate ions. The presence of calcium ions is known to be crucial for the self-assembly of certain biological macromolecules, and similar ion-bridging mechanisms could be anticipated here. nih.gov Computational methods could model the formation of initial clusters or aggregates, which are precursors to crystallization. chemicalbook.com

In the Solid State: In the solid state, the self-assembly culminates in the crystal structure. Predicting this structure computationally involves energy minimization calculations to find the most stable arrangement of molecules. Factors such as the coordination preference of the calcium ion, the hydrogen bonding network of the phosphate groups, and the π-π stacking of the naphthalene rings would be critical parameters in these simulations. The study of calcium phosphate morphogenesis has shown that even surfactants can be used to control the assembly and final morphology of the resulting crystals. mdpi.com

Electronic Structure and Spectroscopic Property Prediction

Computational quantum chemistry methods are powerful tools for predicting the electronic structure and spectroscopic properties of molecules.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, provides insight into the chemical reactivity and kinetic stability of a molecule. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. wikipedia.org

For this compound, density functional theory (DFT) calculations would be the standard method to determine the energies of the HOMO and LUMO. This analysis would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. While no specific HOMO-LUMO data exists for this compound, the table below outlines the key parameters that would be derived from such an analysis.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. wikipedia.org |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of an electron from a stable system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

Simulated Spectroscopic Data (e.g., Vibrational Frequencies, NMR Shifts)

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm structural assignments and understand the molecule's properties at a deeper level.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would allow for the assignment of specific absorption bands in its infrared (IR) and Raman spectra to the stretching and bending modes of its functional groups, such as the P=O and P-O bonds of the phosphate group, and the C-H and C=C bonds of the naphthalene ring. This has been successfully applied to characterize various calcium phosphate materials. mdpi.comspectrabase.com

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as 1H, 13C, and 31P. researchgate.net For this compound, simulating the 31P NMR spectrum would be particularly valuable for characterizing the chemical environment of the phosphorus atom. hmdb.ca Similarly, simulated 1H and 13C NMR spectra would help in assigning the signals from the naphthalene ring. spectrabase.com To date, no such simulated or experimental spectra have been published for this specific compound.

Mechanistic and Fundamental Chemical Studies of Calcium Naphthalen 2 Yl Phosphate

Chemical Stability and Degradation Pathways

The chemical stability of Calcium naphthalen-2-yl phosphate (B84403) is a critical aspect influencing its behavior and potential interactions in various chemical environments. The stability is largely dictated by the susceptibility of the phosphate ester bond to hydrolysis and the potential for the naphthalene (B1677914) moiety to undergo degradation.

The hydrolysis of phosphate esters is significantly dependent on pH. nih.govscience.gov Generally, the hydrolysis of phosphate esters can be catalyzed by both acid and base. science.govresearchgate.net For phosphate esters, the rate of hydrolysis is often slowest in the neutral pH range and increases in both acidic and alkaline conditions. nih.govresearchgate.net

In acidic environments (low pH), the phosphate group can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, in alkaline environments (high pH), the hydroxide (B78521) ion (OH-), a strong nucleophile, can directly attack the phosphorus atom, leading to the cleavage of the ester bond. science.gov However, for some phosphate esters, base-catalyzed hydrolysis can be less significant due to electrostatic repulsion between the negatively charged phosphate residue and the incoming hydroxide ion. nih.gov

Table 1: Expected pH-Dependent Hydrolysis Trends for Calcium Naphthalen-2-yl Phosphate

| pH Range | Predominant Mechanism | Expected Rate of Hydrolysis |

| Acidic (pH < 4) | Specific acid catalysis | Increased |

| Near-Neutral (pH 6-8) | Uncatalyzed or water-catalyzed | Minimal |

| Alkaline (pH > 9) | Base-catalyzed (hydroxide ion attack) | Increased |

This table is based on general principles of phosphate ester hydrolysis due to the absence of specific experimental data for this compound.

The naphthalene moiety in this compound is susceptible to photodegradation upon exposure to ultraviolet (UV) light. ekb.eg Naphthalene, a polycyclic aromatic hydrocarbon (PAH), can absorb UV radiation, leading to the formation of excited electronic states. ekb.egresearchgate.net These excited states can then undergo various chemical reactions, resulting in the degradation of the molecule.

The primary mechanisms of photodegradation for naphthalene-containing compounds involve:

Photo-oxidation: In the presence of oxygen, the excited naphthalene molecule can react to form various oxidation products, such as naphthoquinones and their derivatives. mdpi.com This process can be initiated by the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. researchgate.netidk.org.rs

Direct Photolysis: In the absence of oxygen, the absorbed UV energy can lead to the cleavage of chemical bonds within the molecule, resulting in the formation of radical species and subsequent rearrangement or fragmentation products. nih.gov

The photodegradation process is often complex, leading to a variety of intermediate products. idk.org.rs The specific pathway and the rate of degradation can be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical environment. ekb.eg For instance, studies on the photocatalytic degradation of naphthalene have shown that materials like TiO2 and Fe3O4 can significantly enhance the degradation rate under visible or UV light. idk.org.rsnih.gov

The naphthalene ring system can undergo both oxidative and reductive transformations. The redox chemistry of naphthoquinones, which can be formed from the oxidation of naphthalene derivatives, is well-studied. mdpi.comresearchgate.net These compounds can participate in redox cycling, involving one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. mdpi.com These reactions are often mediated by enzymes or chemical reductants and are reversible in the presence of an oxidizing agent like molecular oxygen. mdpi.com

The phosphate group itself is generally stable towards redox reactions under typical environmental conditions. However, the presence of the naphthalene moiety introduces a site for potential oxidative and reductive transformations. For example, strong oxidizing agents could lead to the opening of the aromatic ring system, while potent reducing agents could potentially hydrogenate the naphthalene ring.

The N-naphthyl substituent has been shown to influence the excited-state processes in organic photoredox catalysts, highlighting the role of the naphthalene group in redox reactions. nih.gov The specific redox potential of this compound would determine its susceptibility to oxidation or reduction in a given chemical system.

Role in Precipitation and Crystallization Phenomena

The presence of the organic naphthalen-2-yl phosphate anion can significantly influence the precipitation and crystallization of inorganic calcium phosphates.

The formation of calcium phosphate minerals, such as hydroxyapatite (B223615), is a critical process in biomineralization. nih.govnih.govspringermedizin.deresearchgate.net The kinetics of this process can be influenced by various organic molecules. nih.gov Organic phosphates can interact with calcium ions and phosphate clusters in solution, thereby affecting the nucleation and growth rates of calcium phosphate phases. mdpi.com

The bulky and hydrophobic naphthalen-2-yl group in this compound is expected to have a significant impact on mineralization kinetics. It may act as an inhibitor by adsorbing onto the surface of nascent calcium phosphate nuclei, sterically hindering their further growth. mdpi.com The ionic bonding between the phosphate group and calcium ions would facilitate this interaction. mdpi.com

The release of calcium and phosphate ions from a composite material is directly related to the amount of a functionalized calcium phosphate component it contains. mdpi.com Similarly, the dissolution of this compound would locally increase the concentration of calcium and naphthalen-2-yl phosphate ions, which could then participate in or influence ongoing mineralization processes. Studies on other organic compounds have shown that they can alter the hydration and setting reactions of calcium phosphate cements, leading to changes in the morphology and properties of the final hydroxyapatite product. nih.gov The rate of calcium addition and the pH of the solution are also critical factors that determine which calcium phosphate polymorph is formed. acs.org

In the case of this compound, the large, planar naphthalene group could preferentially adsorb onto the developing crystal surfaces of inorganic phosphates like hydroxyapatite or dicalcium phosphate dihydrate. nih.gov This preferential adsorption could lead to the formation of crystals with altered morphologies, for example, more plate-like or elongated structures, depending on the specific crystal faces to which it binds.

The presence of organic additives can also influence the phase of the precipitated calcium phosphate. nih.gov For instance, it might stabilize amorphous calcium phosphate (ACP), a precursor phase in the formation of crystalline hydroxyapatite, or favor the formation of other metastable phases like octacalcium phosphate (OCP). nih.gov The ultimate effect would depend on the concentration of this compound, the pH, and the supersaturation of the solution with respect to various calcium phosphate phases.

Table 2: Potential Effects of this compound on Calcium Phosphate Crystallization

| Parameter | Observed Effect of Organic Phosphates | Postulated Effect of this compound |

| Nucleation Rate | Inhibition or promotion depending on the molecule | Likely inhibition due to steric hindrance from the bulky naphthalene group. |

| Crystal Growth Rate | Generally inhibited | Inhibition of growth, potentially in a face-specific manner. |

| Crystal Morphology | Altered crystal habit | Formation of modified crystal shapes (e.g., plates, needles). |

| Phase Formation | Stabilization of metastable phases (e.g., ACP, OCP) | Potential to stabilize amorphous precursors or favor specific crystalline phases. |

This table presents hypothesized effects based on the known behavior of other organic phosphates in calcium phosphate crystallization systems.

Interactions with Inorganic and Organic Substrates in Chemical Systems

The chemical behavior of this compound in complex systems is defined by the interplay of its constituent parts: the calcium ion, the phosphate group, and the aromatic naphthalene moiety. Its interactions with various substrates are governed by principles of coordination chemistry, surface science, and enzymatic catalysis.

Metal Complexation and Chelation Studies

The calcium ion within the this compound structure is susceptible to complexation and chelation by various ligands. This behavior is analogous to that observed in the closely related compound, calcium naphthalen-1-yl phosphate, where the calcium ion readily forms complexes with strong chelating agents like EDTA .

Chelation involves the formation of multiple coordinate bonds between a single ligand (the chelator) and the central calcium ion. This process can alter the chemical properties and reactivity of the parent molecule. In broader chemical systems, phosphate groups themselves are known to be effective calcium chelators. nih.gov Studies on whey protein solutions have demonstrated that the addition of phosphate can significantly reduce the concentration of free Ca2+ ions by forming calcium-phosphate complexes. nih.gov This interaction is crucial in various industrial and biological processes where controlling calcium ion activity is necessary. nih.gov

The general mechanism of calcium chelation can be represented as: Ca²⁺ + Lⁿ⁻ ⇌ [CaL]²⁻ⁿ (where Lⁿ⁻ is a chelating ligand)

Research into a variety of known metal chelators has established methods to quantify the degree of calcium ion chelation, often using spectrophotometry with indicators like o-cresolphthalein (B1221799) complexone. nih.gov Beyond the calcium ion, the naphthalene portion of the molecule can also participate in metal interactions. Naphthalene-based acetic acids, for example, act as ligands, coordinating with various metal ions through their carboxylate groups to form mononuclear and dinuclear complexes. mdpi.com Furthermore, in structures like apatite (a form of calcium phosphate), the Ca2+ ions can be substituted by other divalent cations such as Cu2+, Ni2+, and Co2+, indicating that calcium phosphate lattices can actively exchange metal ions with their environment. researchgate.netmatec-conferences.org

| Interaction Type | Interacting Species | Compound Context | Key Findings | Citation |

| Chelation | EDTA, other chelating agents | Calcium naphthalen-1-yl phosphate | The calcium ion can be complexed, altering the compound's properties. | |

| Complexation | Phosphate ions | General aqueous Ca²⁺ | Phosphate reduces free Ca²⁺ concentration by forming complexes. | nih.gov |

| Ion Exchange | Heavy metal ions (Ni²⁺, Cu²⁺) | Calcium phosphate (apatite) | Ca²⁺ ions in the phosphate lattice can be substituted by other cations. | researchgate.netmatec-conferences.org |

| Ligand Coordination | Metal ions | Naphthalene-based acetic acids | The naphthalene moiety can act as a ligand for various metals. | mdpi.com |

Adsorption and Desorption Behavior on Various Surfaces

The adsorption and desorption characteristics of this compound are dictated by the affinities of its different chemical domains for a given surface. While direct studies on this specific compound are not prevalent, its behavior can be inferred from studies on its constituent components.

Research on the adsorption of naphthalene onto calcium oxide nanoparticles has shown that the presence of Ca2+ ions in solution can enhance the adsorption capacity. nih.gov This suggests that the calcium component of the molecule could facilitate its binding to certain surfaces. The adsorption process in that study was well-described by the Langmuir and Freundlich isotherm models, with kinetics fitting a pseudo-second-order model. nih.gov

Conversely, the calcium phosphate aspect of the molecule is also critical. Calcium phosphate surfaces are known to adsorb various molecules, including proteins like albumin. nih.gov The crystallinity and specific phase of the calcium phosphate can significantly impact the adsorption capacity. nih.gov In some systems, other ions can compete for adsorption sites; for instance, carbonate ions can bind to calcium on a surface, forming a precipitate that blocks phosphate nucleation and adsorption sites. researchgate.net The competitive nature of phosphate for adsorption sites is also well-documented, where it can compete with other molecules like glyphosate, leading to increased desorption of the latter. researchgate.net

| Adsorbent | Adsorbate | Key Findings | Citation |

| Calcium Oxide Nanoparticles | Naphthalene | Presence of Ca²⁺ ions enhanced adsorption capacity. Adsorption followed Langmuir and pseudo-second-order kinetics. | nih.gov |

| Calcium Phosphate (HA, Brushite) | Albumin (protein) | Adsorption was significantly higher on unsintered, less crystalline surfaces compared to sintered, highly crystalline ones. | nih.gov |

| Molybdenite | Calcium Ions (Ca²⁺) | Adsorption is a chemisorption process, with ions preferentially binding to the edge surfaces of the material. | mdpi.com |

| Calcium-modified Biochar | Phosphate | Carbonate ions can compete with phosphate for adsorption sites on the calcium-rich surface. | researchgate.net |

Enzymatic Hydrolysis and Phosphate Release Mechanisms in Chemical Systems

This compound, like its 1-yl isomer, can serve as a substrate for phosphatase enzymes. The enzymatic cleavage of the phosphate group is a key reaction, leading to the release of a phosphate ion and the corresponding naphthalenol. The 1-yl isomer is specifically used in biochemical assays for this reason, as its hydrolysis can be monitored. The fundamental reaction is a hydrolysis of the phosphoester bond.

This compound + H₂O --(Phosphatase)--> 2-Naphthol (B1666908) + Ca²⁺ + HPO₄²⁻

This process is central to the compound's function as a phosphate donor in biochemical reactions. The mechanism of catalysis by phosphatases often involves a complex active site containing metal ions. For example, the microbial alkaline phosphatase PhoX possesses an active site with a complex cofactor containing both iron and calcium ions. nih.gov These metal ions play a crucial role in binding the phosphate substrate and activating a water molecule for the nucleophilic attack that cleaves the ester bond. nih.gov The oxo group within this iron-calcium cofactor is implicated directly in the catalytic mechanism. nih.gov

The release of phosphate from a parent molecule is a critical step in many biological and chemical processes, influencing metabolic pathways and signaling. nih.gov The efficiency and rate of this release are determined by the specific enzyme used, pH, temperature, and the presence of any inhibiting or activating species in the chemical system.

| Process | Substrate | Key Features | Products | Citation |

| Hydrolysis | Calcium naphthalen-1-yl phosphate | Can occur in the presence of water; acts as a phosphate donor. | Naphthalen-1-yl phosphate, Calcium ions | |

| Enzymatic Hydrolysis | Calcium naphthalen-1-yl phosphate | Used as a substrate for phosphatase enzymes in biochemical assays. | Naphthol, Calcium ion, Phosphate ion | |

| Catalytic Mechanism | Phosphate substrates | The active site of enzymes like PhoX contains Fe³⁺ and Ca²⁺ ions that bind the substrate and facilitate hydrolysis. | Cleaved substrate, Phosphate ion | nih.gov |

Applications in Advanced Materials Science and Engineering Non Clinical Focus

Development of Functional Coatings and Surface Modifications

The surface properties of a material are critical to its performance. The incorporation of specialized chemical compounds can tailor these properties for specific functions. Calcium naphthalen-2-yl phosphate (B84403) is a candidate for such surface engineering due to its hybrid organic-inorganic nature.

Electrochemically Deposited Calcium Phosphate Coatings

Electrochemical deposition is a versatile technique for creating thin, uniform coatings on conductive substrates. mdpi.com For calcium phosphates, this process typically involves the cathodic deposition from an electrolyte solution containing calcium and phosphate ions. mdpi.com The applied potential induces a local increase in pH at the substrate surface, leading to the precipitation of a calcium phosphate layer. mdpi.com

The introduction of organic molecules, such as the naphthalen-2-yl phosphate anion, into the electrolyte can significantly influence the coating's characteristics. It is hypothesized that the bulky and aromatic naphthalene (B1677914) group could modulate the crystal growth, morphology, and phase composition of the deposited calcium phosphate. This is a departure from traditional hydroxyapatite (B223615) coatings and allows for the synthesis of novel calcium phosphate-based layers. uwo.ca The presence of such organic phosphorus sources is an area of ongoing research to develop bioactive coatings with unique biomedical applications. uwo.ca

Table 1: Hypothetical Parameters for Electrochemical Deposition of Calcium Naphthalen-2-yl Phosphate Coatings

| Parameter | Potential Value/Range | Expected Influence on Coating |

| Deposition Voltage | -1.0 to -2.0 V | Affects deposition rate and coating adhesion. |

| Electrolyte Concentration | 10-50 mM | Influences coating thickness and uniformity. |

| pH of Electrolyte | 4.0 - 7.0 | Determines the phase of calcium phosphate deposited. |

| Deposition Time | 15-60 min | Controls the final thickness of the coating. |

| Temperature | 25-60 °C | Can alter crystal morphology and deposition kinetics. |

This table is illustrative and based on general principles of electrochemical deposition of calcium phosphates. Specific values for this compound would require empirical determination.

Coatings for Modulating Material Surface Properties (e.g., oxygen release performance)

Calcium phosphate coatings have been investigated for their ability to modulate the surface properties of materials, including their capacity for oxygen release. For instance, calcium phosphate coatings on oil-in-water nanoemulsions have been shown to act as a barrier that controls the release of encapsulated oxygen. The thickness of the calcium phosphate layer is directly related to the oxygen release time.

While direct studies on this compound for oxygen release are not available, the incorporation of the hydrophobic naphthalene group into the coating matrix could theoretically enhance its barrier properties. This could provide an additional layer of control over the diffusion of small molecules like oxygen, potentially leading to more sustained release profiles.

Integration into Composite Materials and Nanostructures

The development of advanced materials often relies on the combination of different components to achieve properties that are not possible with a single material. This compound has potential as a functional component in such multi-material systems.

Role as a Component in Polymer Composites

Aromatic phosphate esters are known for their use as additives in polymer composites, often to enhance properties such as flame retardancy or to act as plasticizers. google.com It is plausible that this compound could serve a similar function. The phosphate group could contribute to flame retardant properties through mechanisms like char formation, while the naphthalene moiety could improve compatibility with aromatic polymer matrices.

Furthermore, organo-phosphorus compounds have been shown to enhance the thermal stability and mechanical characteristics of composite materials. nih.govresearchgate.net The incorporation of this compound could therefore be a strategy to develop new polymer composites with a tailored balance of properties.

Fabrication of Nanoparticle Systems

The synthesis of nanoparticles offers a way to harness the unique properties of materials at the nanoscale. Various methods exist for the fabrication of calcium phosphate nanoparticles, including wet-chemical precipitation and microemulsion techniques. nih.gov The presence of organic molecules during synthesis can control particle size and stability.

The naphthalen-2-yl phosphate anion could act as a capping agent during the synthesis of calcium phosphate nanoparticles, preventing aggregation and controlling their final size. The aromatic naphthalene groups on the surface of the nanoparticles could also be used to tailor their dispersibility in different solvents or polymer matrices. Such functionalized nanoparticles could find use in a variety of non-clinical applications where controlled particle properties are essential.

Table 2: Potential Methods for Synthesizing this compound Nanoparticles

| Synthesis Method | Description | Potential Advantages |

| Co-precipitation | Controlled addition of calcium and naphthalen-2-yl phosphate solutions. | Simple, scalable, allows for control over particle size through concentration and pH. |

| Microemulsion | Nanoparticle formation within water-in-oil microemulsions. | Produces highly monodisperse nanoparticles with well-defined sizes. |

| Sol-gel | Formation of a colloidal suspension (sol) that gels to form a network. | Offers good control over the chemical composition and microstructure. |

| Sonochemical Synthesis | Use of high-intensity ultrasound to induce chemical reactions. | Can lead to the formation of amorphous or crystalline nanoparticles with high purity. |

This table outlines general synthesis strategies for nanoparticles that could be adapted for this compound.

Role in Supramolecular Assemblies and Hydrogel Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The unique structural features of this compound make it an interesting candidate for the construction of such assemblies.

The naphthalene moiety is known to participate in π-π stacking interactions, which are a key driving force in the formation of many supramolecular structures. nih.gov These interactions, combined with the ionic bonding involving the calcium and phosphate groups, could lead to the formation of well-ordered assemblies such as fibers, sheets, or gels.

Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. Naphthalene-containing molecules have been successfully used as low molecular weight gelators to form hydrogels. nih.govwarwick.ac.uk The self-assembly is often triggered by a change in pH, which alters the charge on the molecule and promotes aggregation through hydrophobic and π-π interactions. warwick.ac.uk It is conceivable that this compound could be used to form or modify hydrogel systems, where the naphthalene groups contribute to the formation of a stable network. Such hydrogels could have applications in areas like controlled release or as scaffolds for chemical reactions. The interaction between phosphate derivatives and other molecules can also induce supramolecular assembly. rsc.org

Design of Self-Assembled Supramolecular Hydrogelators

The formation of hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, is a rapidly growing area of materials science. The self-assembly of small molecules into such networks is driven by a variety of non-covalent interactions.

In the case of this compound, the planar and electron-rich naphthalene rings are prime candidates for inducing self-assembly through π-π stacking interactions. nih.govwarwick.ac.uk This type of interaction is a well-known driver for the formation of fibrous structures, which can entangle to form a hydrogel network. nih.gov Furthermore, the calcium ions can act as cross-linking agents, coordinating with the phosphate groups and potentially other donor atoms on neighboring molecules to stabilize the gel structure. nih.govresearchgate.net This dual-action of π-π stacking and ionic coordination could lead to the formation of robust and stimuli-responsive hydrogels. The properties of such hydrogels could be tunable, for instance, by altering the pH, which would affect the protonation state of the phosphate groups and their coordination with calcium. researchgate.net

Illustrative Comparison of Potential Hydrogel Properties:

| Feature | Potential Property of Ca-naphthalen-2-yl-phosphate Hydrogel | Rationale based on Analogous Systems |

|---|---|---|

| Primary Driving Force | π-π stacking of naphthalene moieties | Naphthalene-dipeptides are known to form fibrous structures leading to hydrogels. nih.govwarwick.ac.uk |

| Secondary Stabilization | Calcium ion-phosphate coordination cross-linking | Calcium ions are known to crosslink nanofibers of self-assembled small peptides to enhance hydrogel elasticity. nih.govunibo.itnih.gov |

| Potential Stimuli-Responsiveness | pH, ionic strength | Changes in pH can alter the charge on the phosphate group, affecting coordination and solubility. researchgate.net |

Matrix Formation for Directed Mineralization Processes

Biomineralization, the process by which living organisms produce minerals, often involves an organic matrix that directs the nucleation and growth of inorganic crystals. nih.govyoutube.com This principle is being adapted in materials science to create highly ordered inorganic-organic hybrid materials. frontiersin.orgnih.gov

This compound could potentially serve as such a matrix. The phosphate groups can act as nucleation sites for the growth of calcium phosphate minerals, such as hydroxyapatite, a key component of bone. nih.govmedscape.com The organic naphthalene part of the molecule would form the bulk of the matrix, and its self-assembly properties could create ordered pores or channels where mineralization can occur. frontiersin.org This templating effect could allow for the synthesis of materials with controlled crystal size, orientation, and morphology, leading to enhanced mechanical or functional properties. Research on elastin-like recombonimers has shown that such organic hydrogel frameworks can successfully template calcium phosphate mineralization. frontiersin.org

Environmental Remediation Applications

The chemical properties of this compound suggest its potential utility in addressing pressing environmental challenges, particularly those related to water and soil contamination.

Heavy Metal Stabilization and Sequestration

The contamination of soil and water with heavy metals is a significant environmental problem. Phosphate-based materials have shown considerable promise for the immobilization of heavy metals. The mechanism often involves the dissolution of the phosphate source followed by the precipitation of highly insoluble metal-phosphate minerals. nih.govresearchgate.net

Potential Heavy Metal Sequestration Efficiencies:

| Heavy Metal Ion | Plausible Removal Mechanism | Basis for Inference |

|---|---|---|

| Pb²⁺ | Dissolution followed by precipitation of lead phosphate (pyromorphite) | Calcium phosphates are well-documented to effectively immobilize lead through this mechanism. nih.govnih.gov |

| Cd²⁺, Zn²⁺, Cu²⁺ | Ion exchange with Ca²⁺ and surface adsorption | Studies on various calcium phosphates show moderate to high removal capacity for these metals. nih.govmatec-conferences.orgmdpi.com |

Phosphate Fixation and Nutrient Management

Phosphorus is an essential nutrient for plant growth, but its availability in soil can be limited by fixation reactions, where soluble phosphate is converted into insoluble forms. slideshare.netmsu.edu In alkaline or calcareous soils, phosphate readily precipitates with calcium to form insoluble calcium phosphates. nih.govresearchgate.net

While this process reduces the immediate availability of phosphorus to plants, materials that slowly release phosphate can be beneficial as slow-release fertilizers. nih.govnutriman.netplantneeds.com.au this compound, with its organic component, might have a different solubility profile compared to purely inorganic calcium phosphates. The naphthalene group could potentially hinder rapid dissolution, leading to a more gradual release of phosphate ions. This could make it a candidate for controlled-release fertilizer applications, providing a sustained source of phosphorus to plants while minimizing losses due to runoff. The mineralization of organic phosphorus is a known pathway for the release of phosphorus in lake sediments, suggesting a similar slow-release mechanism could be at play. frontiersin.org

Catalytic Applications and Reagent Design

The search for efficient, non-toxic, and earth-abundant catalysts is a major driver in modern chemistry. The components of this compound suggest it could have interesting catalytic properties.

Investigation as a Catalyst or Co-catalyst

Recent research has highlighted the potential of calcium salts as Lewis acid catalysts. researchgate.netnih.govresearchgate.netsci-hub.strwth-aachen.de The calcium ion can coordinate to and activate substrates, particularly those containing oxygen or other Lewis basic sites. This has been exploited in a variety of organic transformations. Chiral calcium organophosphate complexes have been successfully used in enantioselective amination reactions, demonstrating the potential of this class of compounds in asymmetric catalysis. nih.gov

In this compound, the calcium center could function as a Lewis acid. The phosphate group could act as a Brønsted base or as a coordinating anion that modulates the Lewis acidity of the calcium. Furthermore, calcium phosphates have been investigated as catalyst supports, where they can stabilize active metal nanoparticles and tune the product selectivity of reactions like the Fischer-Tropsch synthesis. longdom.org The presence of the naphthalene group could also influence catalytic activity, for example, by participating in substrate binding through non-covalent interactions. While speculative, the combination of a Lewis acidic metal center, a phosphate group, and an aromatic moiety makes this compound an intriguing candidate for investigation in a range of catalytic reactions.

Development as a Precursor for Novel Reagents in Organic Synthesis

This compound, an organophosphate salt, is emerging as a compound of interest in synthetic organic chemistry. Its potential lies in its ability to serve as a precursor for the generation of novel reagents, primarily leveraging the reactivity of the naphthalen-2-yl phosphate moiety. This section explores the detailed research findings and synthetic strategies that underscore its utility as a versatile starting material.

The core value of this compound in organic synthesis is derived from the naphthalen-2-yl phosphate anion. This functional group can act as a stable yet reactive handle, allowing for its transformation into a variety of other molecular structures. The phosphorus-oxygen bond to the naphthalene ring can be selectively cleaved, making the naphthalen-2-yl group transferable to other molecules or enabling the modification of the phosphate core itself.

Role in Palladium-Catalyzed Cross-Coupling Reactions

A significant area of application for aryl phosphates is in transition-metal-catalyzed cross-coupling reactions, where they serve as effective arylating agents. Research has demonstrated that aryl phosphates can participate in palladium-catalyzed mono-α-arylation of ketones. acs.org In these reactions, the aryl phosphate acts as an alternative to more traditional aryl halides or triflates. A catalyst system, for instance, comprising a palladium precursor like [Pd(2-butenyl)Cl]₂ and a specialized phosphine (B1218219) ligand such as MorDalPhos, has shown high reactivity for coupling a wide range of aryl phosphates with aryl and heteroaryl ketones. acs.org

While direct studies on this compound may be limited, the established reactivity of compounds like triphenyl phosphate and tris(1-naphthyl)phosphate provides a strong precedent. acs.org It is proposed that this compound could serve as the naphthalen-2-ylating agent in similar transformations. The reaction would proceed via oxidative addition of the P-O(naphthalene) bond to a low-valent palladium center, followed by transmetalation with the enolate of a ketone and subsequent reductive elimination to form the α-arylated ketone product. The calcium cation could play a role in modulating the solubility and reactivity of the phosphate salt in the reaction medium.

Table 1: Physical and Chemical Properties of Naphthalen-2-yl Phosphate Derivatives

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C22H17O4P | Naphthalen-2-yl diphenyl phosphate |

| Molecular Weight | 376.3 g/mol | Naphthalen-2-yl diphenyl phosphate |

| IUPAC Name | naphthalen-2-yl diphenyl phosphate | Naphthalen-2-yl diphenyl phosphate |

| CAS Number | 18872-49-6 | Naphthalen-2-yl diphenyl phosphate |

This table presents data for a related naphthalen-2-yl phosphate derivative to illustrate the general properties of this class of compounds. nih.gov

Precursor to Novel Organophosphorus Reagents

Beyond its role as an arylating agent, this compound can be a starting point for synthesizing more complex, value-added organophosphorus compounds. The synthesis of diarylphosphinates, for example, has been achieved from various phosphorus sources, including sodium hypophosphite, through palladium-catalyzed coupling reactions. mdpi.com By analogy, the naphthalen-2-yl phosphate moiety could be incorporated into new phosphinate structures.

The general strategy involves the modification of the phosphate group. For instance, reaction with phosphorus oxychloride in the presence of an alcohol can lead to the formation of dialkyl or diaryl phosphates. organic-chemistry.org The naphthalen-2-yl group provides unique steric and electronic properties to the resulting reagents, which could be exploited in catalysis or materials science. The synthesis of phosphonic acid analogs of biologically relevant molecules, such as benzyl (B1604629) and naphthalen-2-yl methylphosphonic acids, highlights the importance of the naphthalene scaffold in designing enzyme inhibitors. researchgate.net

The transformation of calcium phosphate ester salts into other materials is also a subject of study. For example, salts composed of calcium ions and phosphate esters have been shown to transform into hydroxyapatite in the presence of enzymes like alkaline phosphatase. nih.govrsc.org This reactivity underscores the potential for the phosphate group to be released or transformed under specific conditions, a principle that can be adapted for reagent generation in a controlled synthetic setting.

Table 2: Representative Reactions of Aryl Phosphates

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Mono-α-arylation | Aryl phosphate, Aryl ketone | [Pd(2-butenyl)Cl]₂ / MorDalPhos | α-Aryl ketone |

| Hydrolysis | Monoaryl phosphate | Aqueous strong acid (3-6M) | Aryl alcohol, Phosphoric acid |

| Diarylphosphinate Synthesis | Sodium hypophosphite, Aryl halide, Alcohol | Palladium catalyst | Diarylphosphinate |

This table summarizes key reaction types involving aryl phosphates, illustrating the potential synthetic pathways for derivatives of this compound. acs.orgmdpi.comrsc.org

Analytical Methodologies for Calcium Naphthalen 2 Yl Phosphate Detection and Quantification in Research

Chromatographic Techniques

Chromatographic methods are central to separating calcium naphthalen-2-yl phosphate (B84403) from impurities or other components in a mixture, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic molecules like the naphthalen-2-yl phosphate anion. While specific methods for calcium naphthalen-2-yl phosphate are not extensively detailed in the public literature, methodologies for related naphthalene-containing compounds can be adapted. A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity.

For the analysis of naphthalene (B1677914) and its derivatives, such as 2-naphthol (B1666908), a reversed-phase C18 column is frequently employed. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as a phosphate buffer. Detection of the naphthalene moiety is highly sensitive using a fluorescence detector or a UV detector, with the latter typically set at a wavelength around 254 nm where the naphthalene ring exhibits strong absorbance. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the efficient elution of the compound from the column. A method developed for analyzing naphthalene, 1-naphthol, and 2-naphthol used a Synergi Hydro-RP C18 column with a mobile phase of 50% (v/v) aqueous acetonitrile. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene-Related Compounds

| Parameter | Setting | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150x4.6 mm) | |

| Mobile Phase | Acetonitrile / Phosphate Buffer (e.g., 80:20 v/v) | |

| Flow Rate | 1.0 - 1.5 mL/min | nih.gov |

| Temperature | 25 °C - 60 °C | nih.gov |

| Detector | UV at 254 nm or Fluorescence | nih.gov |

Ion Chromatography (IC) is a powerful technique for determining the phosphate content of this compound, as well as for analyzing other inorganic anions that may be present. This method is particularly useful for quantifying the phosphate ion after appropriate sample preparation, such as dissolution in a dilute acid to liberate the phosphate ions. mdpi.com

The analysis typically involves an anion-exchange column, such as an IonPac AS-16, which separates anions based on their charge and size. mdpi.com A hydroxide (B78521) or carbonate/bicarbonate eluent is used to move the ions through the column, and detection is commonly achieved using a suppressed conductivity detector, which provides high sensitivity and selectivity for ionic species. mdpi.comthermofisher.com Research on analyzing calcium phosphate in food additives has demonstrated that IC can be a highly reproducible method for measuring orthophosphate ions. mdpi.comresearchgate.net This method effectively separates phosphate from other interfering ions, such as chloride. mdpi.com

Table 2: Typical Ion Chromatography Conditions for Phosphate Analysis

| Parameter | Setting | Source |

|---|---|---|

| Analytical Column | Anion-exchange (e.g., Dionex IonPac AS-16) | mdpi.com |

| Mobile Phase | KOH solution | mdpi.comresearchgate.net |

| Detector | Suppressed Conductivity | thermofisher.commetrohm.com |

| Sample Preparation | Solubilization in dilute acid | mdpi.com |